molecular formula C10H18N2O2S B13387493 Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one

Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one

Cat. No.: B13387493
M. Wt: 230.33 g/mol
InChI Key: RGIKRHKHRAAZIO-UHFFFAOYSA-N
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Description

Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one (CAS: 53906-36-8), also known as (+)-Biotinol, is a biotin derivative with the molecular formula C₁₀H₁₈N₂O₂S and a molecular weight of 230.33 g/mol . Structurally, it features a thienoimidazolone core substituted with a 5-hydroxypentyl chain at the 4-position (Figure 1). This compound is commercially available and used in biochemical applications, particularly in biotinylation due to its affinity for streptavidin . Its hydroxyl group enhances solubility in polar solvents and facilitates hydrogen bonding, which influences its stability and reactivity .

Properties

Molecular Formula

C10H18N2O2S

Molecular Weight

230.33 g/mol

IUPAC Name

4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)

InChI Key

RGIKRHKHRAAZIO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCCO)NC(=O)N2

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Formation of the Key Intermediate

The initial step involves synthesizing a suitable precursor, typically a pentanoic acid derivative or related heterocyclic precursor, which serves as the foundation for subsequent transformations.

  • Starting Material: The synthesis often begins with biotin or its analogues, owing to their structural similarity and functional group compatibility. For instance, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid derivatives are common starting points, as indicated in recent research (see).

  • Esterification: Conversion of the carboxylic acid group to an ester (e.g., methyl ester) is achieved via reaction with acetyl chloride in methanol, yielding methyl esters with high efficiency (~98%). This step facilitates subsequent reductions and functionalizations.

  • Reaction Conditions:

    - Reagents: Acetyl chloride, methanol
    - Temperature: 0°C to room temperature
    - Yield: ~98%
    

Reduction to Alcohol: DIBAL-H Mediated Transformation

The ester intermediate undergoes selective reduction to the corresponding alcohol using diisobutylaluminum hydride (DIBAL-H) :

  • Reaction Conditions:
    - Solvent: Dichloromethane (DCM)
    - Temperature: -78°C (cryogenic conditions)
    - Duration: 2 hours
    - Yield: ~100%
  • Mechanism: DIBAL-H reduces esters to aldehydes at low temperatures, which can further be reduced to alcohols under controlled conditions.

  • Significance: This step introduces a functional handle for subsequent modifications, notably tosylation or other derivatizations.

Functional Group Protection and Activation

  • Tosylation: The alcohol is converted into a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C to room temperature, facilitating the subsequent nucleophilic substitution.

  • Reaction Conditions:

    - Reagents: TsCl, pyridine
    - Temperature: 0°C to 25°C
    - Yield: ~78%
    
  • Purpose: Tosylation enhances the leaving group ability, enabling efficient displacement in the next step.

Ring Opening and Cyclization: Formation of the Heterocyclic Core

  • Nucleophilic Displacement: The tosylate reacts with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux, effecting reductive ring opening and forming the core heterocyclic structure.

  • Reaction Conditions:

    - Temperature: Reflux (~65°C)
    - Duration: 3 hours
    - Yield: ~56%
    
  • Cyclization to Imidazolone: The tetrahydrothiophene ring is cyclized to form the imidazolone core via treatment with barium hydroxide monohydrate in a mixture of water and dioxane under reflux.

  • Reaction Conditions:

    - Reagents: Barium hydroxide monohydrate
    - Solvent: Dioxane-water mixture
    - Temperature: Reflux
    - Duration: 1.5 hours
    
  • Outcome: The cyclization yields the target heterocyclic compound with high stereoselectivity, favoring the cis isomers critical for biological activity.

Final Purification and Characterization

Research Discoveries and Data Tables

Step Reagents Conditions Yield Notes
Esterification Acetyl chloride, methanol 0°C to room temp 98% Converts carboxylic acid to methyl ester for further reduction
Reduction DIBAL-H -78°C, 2 hours 100% Ester to aldehyde/alcohol, key for functionalization
Tosylation TsCl, pyridine 0°C to 25°C 78% Activates alcohol for nucleophilic substitution
Ring opening LiAlH4 Reflux (~65°C), 3 hours 56% Forms heterocyclic core, critical step
Cyclization Ba(OH)2·H2O Reflux High Forms imidazolone ring

Chemical Reactions Analysis

Reduction Reactions

The hydroxypentyl side chain and imidazolone ring participate in selective reductions under controlled conditions.

Key Reductive Transformations

Reaction TypeReagents/ConditionsYieldProduct/ApplicationSource Citation
Ester to Alcohol Reduction DIBAL-H (1.0 M in toluene, −78°C → RT)73%Primary alcohol formation via ester cleavage
LiAlH₄ Reduction LiAlH₄ in diethyl ether (reflux, 1 h)82%Direct reduction of biotin to biotinol
Birch Reduction Na/NH₃(l) at −70°C, followed by NH₄Cl quench81%Ring modification for imidazolone derivatives

Mechanistic Insights :

  • DIBAL-H selectively reduces esters without affecting other functional groups, enabling efficient alcohol synthesis .

  • LiAlH₄ provides robust reducing power for direct conversion of carboxylic acid derivatives to alcohols .

Substitution Reactions

The hydroxypentyl group serves as a handle for nucleophilic substitutions, enabling functional group diversification.

Halogenation and Sulfonation

Target GroupReagents/ConditionsYieldProductSource Citation
Hydroxyl → Bromo LiBr in 2-butanone (80°C, 24 h)87%5-Bromopentyl derivative
Hydroxyl → Mesylate MsCl in pyridine (20°C, 45 min)36%Mesylated intermediate for further substitution
Mesylate → Iodo NaI in acetone (62 h, RT)62%5-Iodopentyl derivative

Applications :

  • Bromo and iodo derivatives are pivotal intermediates in cross-coupling reactions or radiolabeling studies .

Protection/Deprotection Strategies

Functional group protection is critical for selective transformations.

Tosylation and Deprotection

StepReagents/ConditionsYieldPurposeSource Citation
Tosylation Tosyl chloride (TsCl) in pyridine75%Hydroxyl group protection
LiAlH₄ Deprotection LiAlH₄ in THF (reflux, 3 h)56%Tosyl group removal for primary alcohol

Optimization :

  • Tosylation enhances leaving-group ability for subsequent nucleophilic substitutions .

Cyclization and Ring Modifications

The thienoimidazolone core participates in acid- or base-catalyzed cyclizations.

Reaction TypeConditionsOutcomeSource Citation
Cyclization Ba(OH)₂·H₂O in dioxane/H₂O (reflux, 1.5 h)Imidazolone ring closure
Ring-Opening Zn/HOAc (75–80°C, atmospheric pressure)Thiophene ring scission

Notable Example :

  • Cyclization with barium hydroxide monohydrate achieves >90% yield for imidazolone formation .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 190°C .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic/basic conditions .

  • Stereochemical Integrity : Reactions preserve the (3aS,4S,6aR) configuration unless harsh racemization conditions are applied .

Scientific Research Applications

D-Biotinol has a wide range of applications in scientific research:

Mechanism of Action

D-Biotinol exerts its effects by being converted into biotin in vivo. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The conversion of D-Biotinol to biotin allows it to participate in these metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thienoimidazolone scaffold allows for diverse substitutions, which significantly alter physicochemical and biological properties. Key analogues include:

Compound Name Substituent Molecular Formula Key Features Reference
Tetrahydro-4-(5-hydroxypentyl)-... 5-hydroxypentyl C₁₀H₁₈N₂O₂S Enhanced solubility, hydrogen bonding, -20°C storage stability
(3aS,6aR)-4-(5-Bromopentyl)-... 5-bromopentyl C₁₀H₁₇BrN₂OS Halogenated chain; reactive for cross-coupling, higher molecular weight (293.22 g/mol)
Biotin Acetylene hex-5-yn-1-yl C₁₁H₁₆N₂OS Alkyne group for click chemistry applications
NHS-PEO4-Biotin PEGylated chain C₂₄H₄₀N₄O₇S Improved water solubility, used in bioconjugation
4-Bromo-1H-thieno[3,4-d]imidazol-2(3H)-one Bromine at 4-position C₅H₃BrN₂OS Halogenated core; intermediate for Suzuki-Miyaura coupling (60% yield)

Key Observations :

  • Hydroxyl vs. Halogen Substituents : The 5-hydroxypentyl group improves solubility and hydrogen bonding compared to bromine or iodine analogues, which are bulkier and more reactive .
  • PEGylation : Adding polyethylene glycol (PEG) chains (e.g., NHS-PEO4-Biotin) increases hydrophilicity and extends in vivo circulation time, critical for drug delivery .
  • Alkyne Functionalization : Biotin acetylene’s terminal alkyne enables bioorthogonal click chemistry, a feature absent in the hydroxypentyl derivative .

Physicochemical Properties

  • Hydrogen Bonding: The hydroxypentyl derivative exhibits intramolecular hydrogen bonding in organic solvents, stabilizing its conformation . This is less pronounced in halogenated analogues.
  • Thermal Stability : Bromopentyl and iodopentyl derivatives require storage at 2–8°C due to sensitivity, whereas the hydroxypentyl compound is stable at -20°C .
  • Solubility: PEGylated derivatives (e.g., NHS-PEO4-Biotin) show superior aqueous solubility compared to non-polar alkyne or halogenated variants .

Biological Activity

Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one (CAS No. 53906-36-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor interactions and synthetic cannabinoid metabolism. This article explores its biological activity, relevant research findings, and implications for pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H18_{18}N2_2O2_2S
  • Molecular Weight : 230.33 g/mol
  • CAS Number : 53906-36-8
  • IUPAC Name : (3aS,4S,6aR)-4-(5-hydroxypentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

Cannabinoid Receptor Interaction

Recent studies have indicated that compounds similar to this compound exhibit significant interactions with cannabinoid receptors (CB1 and CB2). The hydroxypentyl side chain is crucial for receptor affinity and selectivity. For example, metabolites derived from synthetic cannabinoids with hydroxypentyl groups have shown high binding affinity at both CB1 and CB2 receptors, suggesting that such modifications can enhance biological activity .

Pharmacological Studies

In a comparative study of synthetic cannabinoids, hydroxypentyl metabolites were found to retain efficacy at cannabinoid receptors while exhibiting varying degrees of potency. The binding affinities were measured using radiolabeled ligands, revealing that many hydroxypentyl derivatives maintained substantial activity at both CB1 and CB2 receptors .

Compound NamehCB1 Binding Affinity (nM)hCB2 Binding Affinity (nM)
CP 55,9401.251.15
5F-AB-PINACA8.7211.1
Tetrahydro CompoundTBDTBD

Note: TBD indicates that specific data for this compound was not directly available in the reviewed literature but is expected to follow similar trends based on structural analogs.

Metabolic Pathways

Metabolites of synthetic cannabinoids often include hydroxylated forms that can influence their pharmacokinetic profiles. Studies have shown that these metabolites can be detected in human urine after consumption of synthetic cannabinoids . This finding underscores the importance of understanding the metabolic pathways of this compound for assessing its safety and efficacy.

Safety and Toxicology

While the biological activity suggests potential therapeutic applications, safety assessments are crucial. The metabolites' interactions with cannabinoid receptors could lead to various effects, including psychoactive responses or adverse events. Monitoring these compounds in clinical settings is essential for establishing safe usage guidelines.

Q & A

What are the key synthetic methodologies for preparing Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 2h (27 mg, 0.12 mmol) and 5 (25.5 mg, 0.1 mmol) in CH₂Cl₂ with Cu(MeCN)₄PF₆ and DIPEA as catalysts. Purification typically involves flash column chromatography . Another method involves alkylation of intermediates with NaI in acetone, followed by solvent removal and purification with 8% methanol in CH₂Cl₂ . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, triethylene glycol modifications under reflux with K₂CO₃ in acetone/MeCN for 24 hours achieved trace yields, highlighting the need for alternative catalysts or temperature adjustments .

How can 1H NMR spectroscopy be utilized to confirm the stereochemistry and hydrogen bonding patterns in this compound?

Advanced Research Question
1H NMR is critical for resolving stereochemistry (e.g., 3aS,4S,6aR configuration) and hydrogen bonding. Key signals include:

  • δ 4.49 ppm (ddd, J = 7.9, 4.9, 0.7 Hz) : Assignable to the NCH group, confirming stereochemical integrity .
  • δ 3.48 ppm (t, J = 6.5 Hz) : Corresponds to the OCH₂ group in PEG-functionalized derivatives .
  • δ 2.93–2.70 ppm (SCH₂) : Demonstrates coupling patterns consistent with thieno-imidazole ring dynamics .
    Molecular hydrogen bonding between 3-NH and the valeryl side chain can reduce proton exchange rates, sharpening NH signals in non-polar solvents. However, 1-NH hydrogen bonding is less pronounced, requiring deuterated solvents like MeOD for clearer resolution .

What experimental challenges arise in interpreting NMR data due to intramolecular hydrogen bonding?

Advanced Research Question
Intramolecular hydrogen bonding between 3-NH and the hydroxypentyl side chain complicates signal assignment in polar solvents (e.g., D₂O), as rapid proton exchange broadens NH peaks. To mitigate this:

  • Use low-temperature NMR (e.g., 150 K) to slow exchange rates .
  • Employ deuterated solvents (CDCl₃ or MeOD) to isolate NH proton environments .
  • Compare spectra with non-hydrogen-bonded analogs (e.g., iodopentyl derivatives) to identify shifted NH signals .

How can synthesis protocols be optimized to address low yields in PEGylation or azide-functionalization reactions?

Advanced Research Question
Low yields in functionalization (e.g., PEGylation or azide addition) often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce ester hydrolysis .
  • Solvent optimization : Use DMF or DMSO to enhance solubility of bulky intermediates .
  • Temperature control : Lower reaction temperatures (0–5°C) for azide coupling to minimize undesired byproducts .
    For example, Biotin-C5-Azide synthesis achieved improved yields via stepwise activation of the hydroxypentyl group with mesyl chloride before azide substitution .

What strategies are effective for designing derivatives of this compound for targeted drug delivery?

Advanced Research Question
Functionalization focuses on modifying the hydroxypentyl chain for bioconjugation:

  • PEGylation : Attach triethylene glycol via nucleophilic substitution to enhance hydrophilicity and bioavailability .
  • Click chemistry : Incorporate alkyne or azide groups for CuAAC-mediated coupling with targeting peptides .
  • Radiofluorination : Introduce ¹⁸F isotopes at the hydroxypentyl terminus for PET imaging, as demonstrated in ¹⁸F-labeled biotin analogs .
    Analytical validation requires ESI-MS (e.g., [M+H]⁺ = 363.1892) and ¹³C NMR to confirm linker integrity .

How is this compound applied in the synthesis of complex natural products or supramolecular systems?

Advanced Research Question
The thieno-imidazole core serves as a rigid scaffold for constructing natural product analogs (e.g., cuparane cores) or supramolecular machines:

  • Catalytic asymmetric synthesis : The compound acts as a chiral auxiliary in cyclopropanol propargylation to generate stereochemically complex terpenes .
  • Supramolecular assembly : PEGylated derivatives form light-responsive micelles, characterized by dynamic light scattering (DLS) and TEM .
  • Enzyme inhibition : Functionalization with fluorobenzyl groups (e.g., N-(4-Fluorobenzyl)biotin) enables studies on biotin-avidin interactions in drug delivery systems .

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